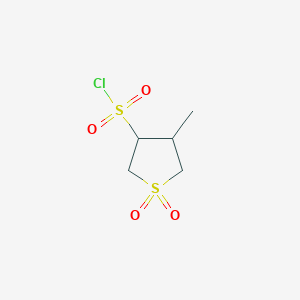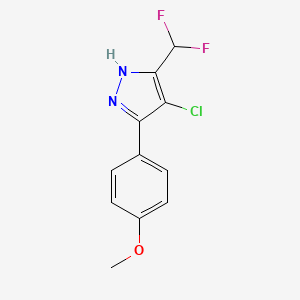
4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole
Overview
Description
4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole is a chemical compound with the molecular formula C11H9ClF2N2O. This compound is notable for its unique structure, which includes a pyrazole ring substituted with chloro, difluoromethyl, and methoxyphenyl groups. These substitutions confer specific chemical properties that make the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloro and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole exerts its effects involves its interaction with molecular targets in biological systems. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole: Similar in structure but lacks the chloro substitution.
4-Chloro-3-methyl-5-(4-methoxyphenyl)pyrazole: Similar but with a methyl group instead of difluoromethyl.
Uniqueness
4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical properties. These substitutions can enhance the compound’s reactivity and binding affinity, making it particularly valuable in applications requiring specific molecular interactions.
Properties
IUPAC Name |
4-chloro-5-(difluoromethyl)-3-(4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O/c1-17-7-4-2-6(3-5-7)9-8(12)10(11(13)14)16-15-9/h2-5,11H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYOAKLMQCWPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


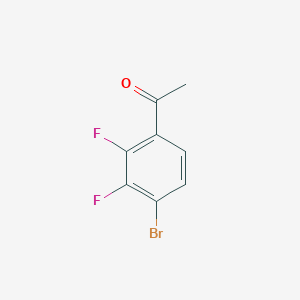
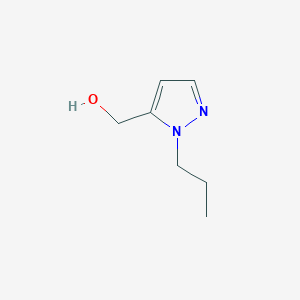

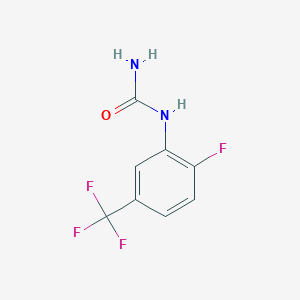
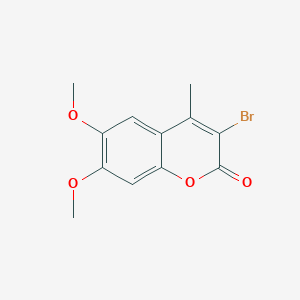
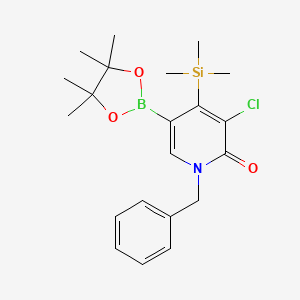
![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3039312.png)
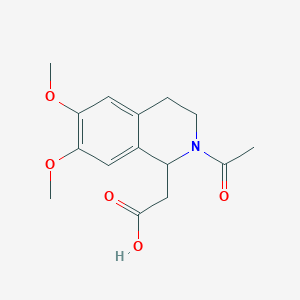
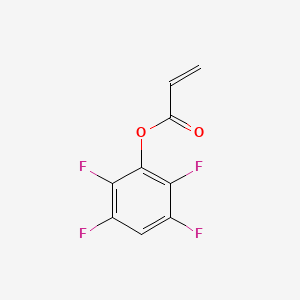
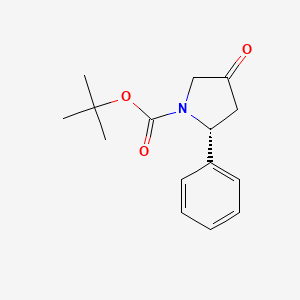
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol](/img/structure/B3039317.png)
![[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid](/img/structure/B3039318.png)
![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)
